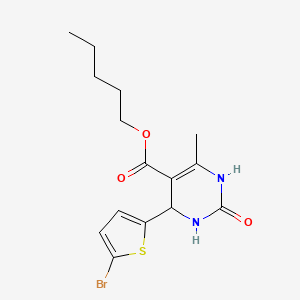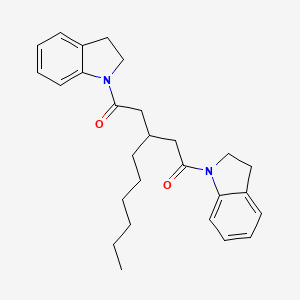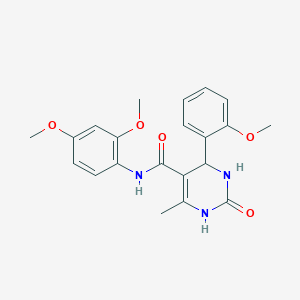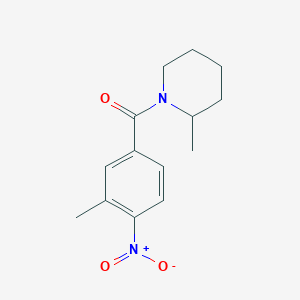![molecular formula C20H13IO3 B11635629 2-[(E)-1-(3-Iodophenyl)methylidene]-6-methoxybenzo[DE]chromen-3(2H)-one](/img/structure/B11635629.png)
2-[(E)-1-(3-Iodophenyl)methylidene]-6-methoxybenzo[DE]chromen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-1-(3-Yodofenil)metilideno]-6-metoxibenzo[DE]croman-3(2H)-ona es un compuesto orgánico sintético caracterizado por su estructura única, que incluye un grupo yodofenilo y un núcleo de metoxibenzocomanona. Este compuesto es de interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones en síntesis orgánica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[(E)-1-(3-Yodofenil)metilideno]-6-metoxibenzo[DE]croman-3(2H)-ona típicamente implica la condensación de 3-yodobenzaldehído con 6-metoxi-3H-benzo[de]croman-3-ona en condiciones básicas. La reacción a menudo se lleva a cabo en presencia de una base como carbonato de potasio en un solvente adecuado como etanol o metanol. La mezcla de reacción se calienta a reflujo para facilitar la formación del producto deseado.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para lograr mayores rendimientos y pureza. La producción industrial también puede implicar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[(E)-1-(3-Yodofenil)metilideno]-6-metoxibenzo[DE]croman-3(2H)-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado usando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: La reducción se puede lograr usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El grupo yodofenilo puede sufrir reacciones de sustitución nucleofílica, donde el átomo de yodo es reemplazado por otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas en presencia de una base como hidróxido de sodio.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o alcanos.
Sustitución: Formación de derivados fenilos sustituidos.
Aplicaciones Científicas De Investigación
2-[(E)-1-(3-Yodofenil)metilideno]-6-metoxibenzo[DE]croman-3(2H)-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la síntesis de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 2-[(E)-1-(3-Yodofenil)metilideno]-6-metoxibenzo[DE]croman-3(2H)-ona implica su interacción con objetivos moleculares específicos. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Las vías y los objetivos moleculares exactos pueden variar dependiendo del contexto biológico y la aplicación específicos.
Comparación Con Compuestos Similares
Compuestos Similares
3-Yodofenilmetanol: Un compuesto relacionado con un grupo yodofenilo similar pero diferente estructura central.
6-Metoxi-3H-benzo[de]croman-3-ona: La estructura central del compuesto objetivo sin el grupo yodofenilo.
Singularidad
2-[(E)-1-(3-Yodofenil)metilideno]-6-metoxibenzo[DE]croman-3(2H)-ona es único debido a la combinación del grupo yodofenilo y el núcleo de metoxibenzocomanona. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C20H13IO3 |
|---|---|
Peso molecular |
428.2 g/mol |
Nombre IUPAC |
(3E)-3-[(3-iodophenyl)methylidene]-8-methoxy-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one |
InChI |
InChI=1S/C20H13IO3/c1-23-16-9-8-15-19-14(16)6-3-7-17(19)24-18(20(15)22)11-12-4-2-5-13(21)10-12/h2-11H,1H3/b18-11+ |
Clave InChI |
WZJZQPXNFQAMDV-WOJGMQOQSA-N |
SMILES isomérico |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)/C(=C\C4=CC(=CC=C4)I)/O3 |
SMILES canónico |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)C(=CC4=CC(=CC=C4)I)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-3-(methoxymethyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11635553.png)
![Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11635564.png)
![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)

![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635569.png)
![N,N-dibutyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11635585.png)



![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B11635595.png)

![(2Z)-6-benzyl-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11635602.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635617.png)
